molecular formula C14H18BNO2 B567100 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 1220219-11-3

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B567100
CAS No.: 1220219-11-3
M. Wt: 243.113
InChI Key: WXENCUOINPORPY-UHFFFAOYSA-N
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Description

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronic acid derivative with a molecular formula of C_15H_16BNO_2. This compound is characterized by the presence of a boronic ester group and a cyano group on a benzene ring, making it a valuable intermediate in organic synthesis.

Mechanism of Action

Target of Action

The primary targets of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, also known as 3-Cyano-4-methylphenylboronic acid, pinacol ester, are typically carbon-based compounds that participate in carbon-carbon bond formation reactions . This compound, being a boronic ester, is often used in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic ester transfers a formally nucleophilic organic group from boron to a transition metal, such as palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The affected biochemical pathway is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, making it a valuable tool in organic synthesis .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of moisture, as boronic esters can hydrolyze in humid conditions . Additionally, the temperature and pH of the reaction environment can also impact the compound’s action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the compound is produced using continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time.

Types of Reactions:

  • Oxidation: The cyano group can be oxidized to a carboxylic acid.

  • Reduction: The cyano group can be reduced to an amine.

  • Substitution: The boronic ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO_4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH_4) in ether.

  • Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

  • Reduction: 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine.

  • Substitution: Various substituted boronic esters or boronic acids.

Scientific Research Applications

Chemistry: This compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials due to its versatility in cross-coupling reactions. Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: The compound is utilized in the development of new drugs, particularly in the field of cancer therapy, where boronic acids play a crucial role in the design of targeted therapies. Industry: It is employed in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable covalent bonds.

Comparison with Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

Uniqueness: 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile stands out due to its cyano group, which provides additional reactivity compared to similar boronic acid derivatives. This allows for a broader range of chemical transformations and applications.

Properties

IUPAC Name

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO2/c1-10-6-7-12(8-11(10)9-16)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXENCUOINPORPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681916
Record name 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220219-11-3
Record name 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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